1-(2-Chloroethyl)piperidine hydrochloride
Overview
Description
1-(2-Chloroethyl)piperidine hydrochloride, also known as 2-Piperidinoethyl chloride hydrochloride, is a chemical compound with the molecular formula C7H15Cl2N. It belongs to the piperidine family, which includes cyclic amines. This compound is widely used as an intermediate in pharmaceutical synthesis .
Preparation Methods
The synthesis of 1-(2-Chloroethyl)piperidine hydrochloride typically involves the reaction of N-(2-chloroethyl)piperidine with hydrochloric acid. The process includes dissolving N-(2-chloroethyl)piperidine in an alcohol solvent, adding hydrochloric acid, and then undergoing appropriate treatment and crystallization to obtain the pure product . Industrial production methods often follow similar procedures but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1-(2-Chloroethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes under suitable conditions.
Common reagents used in these reactions include hydrogen halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)piperidine hydrochloride has several applications in scientific research:
Pharmaceutical Synthesis: It is a key intermediate in the production of various pharmaceuticals, including antihistamines like Cloperastine.
Chemical Synthesis: It is used in the synthesis of other chemical compounds, serving as a building block for more complex molecules.
Biological Research: The compound is used in studies involving DNA structure recognition and the development of optical DNA biosensors.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)piperidine hydrochloride involves its ability to interact with molecular targets through nucleophilic substitution reactions. The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds and structures. This property makes it valuable in pharmaceutical synthesis and other chemical applications .
Comparison with Similar Compounds
1-(2-Chloroethyl)piperidine hydrochloride can be compared with other similar compounds, such as:
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- 4-(2-Chloroethyl)morpholine hydrochloride
- 2-Chloro-N,N-diethylethylamine hydrochloride
- N-(2-Chloroethyl)-morpholinium chloride
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its widespread use as an intermediate in pharmaceutical synthesis and its ability to participate in various chemical reactions.
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLQQZCRHPIGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173902 | |
Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2008-75-5 | |
Record name | 1-(2-Chloroethyl)piperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2008-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2008-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2008-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroethyl)piperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(2-Chloroethyl)piperidine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8KB8Z4ZTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(2-chloroethyl)piperidine hydrochloride used in the synthesis of new compounds with potential biological activity?
A1: this compound serves as a crucial building block in organic synthesis, specifically as an alkylating agent. In the study "Synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride and its Antimicrobial Activities" [], researchers utilize this compound in an N-alkylation reaction. This reaction attaches the 2-(piperidin-1-yl)ethyl group to a core thiazine structure, yielding (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride. This newly synthesized compound was then investigated for its antimicrobial properties.
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